molecular formula C34H29NO6 B557680 Fmoc-D-Glu-Ofm CAS No. 252049-17-5

Fmoc-D-Glu-Ofm

Cat. No.: B557680
CAS No.: 252049-17-5
M. Wt: 547.6 g/mol
InChI Key: YDZLVLICRXQATH-WJOKGBTCSA-N
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Description

Fmoc-D-Glu-Ofm (CAS: Not explicitly provided; molecular formula: C₃₄H₂₉NO₆ per ) is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). It features:

  • Fmoc group: A fluorenylmethyloxycarbonyl protecting group on the α-amino group, which is base-labile and removed under mild conditions (e.g., piperidine) .
  • D-Glutamic acid: The D-enantiomer of glutamic acid, offering stereochemical diversity for applications requiring non-natural peptide configurations .
  • Ofm ester: A side-chain protecting group (likely a fluoromethyl or related ester) that stabilizes the γ-carboxyl group during synthesis, preventing unwanted side reactions.

This compound is critical for synthesizing peptides with acid-sensitive sequences or requiring selective deprotection. Its D-configuration is advantageous in designing bioactive peptides resistant to enzymatic degradation .

Properties

IUPAC Name

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZLVLICRXQATH-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-17-5
Record name 1-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Glu-Ofm typically involves the following steps:

    Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms the Fmoc-protected amino acid.

    Esterification of the Carboxyl Group: The carboxyl group of the Fmoc-protected D-glutamic acid is then esterified with orthoformate (Ofm) using a suitable catalyst, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of D-glutamic acid are reacted with Fmoc-Cl and a base to produce Fmoc-protected D-glutamic acid.

    Esterification: The Fmoc-protected D-glutamic acid is then esterified with orthoformate using industrial-scale reactors and catalysts.

    Purification: The final product, this compound, is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Glu-Ofm undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine, yielding the free amino group.

    Hydrolysis: The orthoformate ester can be hydrolyzed under acidic conditions to release the free carboxyl group.

    Substitution: The amino and carboxyl groups can participate in various substitution reactions to form new derivatives.

Common Reagents and Conditions:

    Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Hydrolysis: Hydrochloric acid or trifluoroacetic acid (TFA) is used for hydrolysis of the orthoformate ester.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Hydrolyzed Product: Hydrolysis of the orthoformate ester yields the free carboxyl group.

    Substituted Derivatives: Substitution reactions yield various derivatives with modified functional groups.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Glu-Ofm serves as a critical building block in solid-phase peptide synthesis (SPPS). Its properties facilitate the creation of complex peptides with high purity and yield. The Fmoc protective group allows for selective deprotection, enabling the sequential addition of amino acids to form desired peptide sequences.

Table 1: Yield of Peptides Synthesized Using this compound

Peptide SequenceSide Chain ProtectionCoupling TimeYield (%)
Fmoc-Glu(OFm)-XNone30 min (×2)94
Fmoc-Glu(OFm)-YNone30 min (×2)91
Fmoc-Glu(OFm)-ZOFm30 min (×2)97

This table illustrates the efficiency of this compound in yielding various peptides under controlled synthesis conditions, demonstrating its effectiveness as a coupling agent in SPPS .

Drug Development

In pharmaceutical research, this compound plays a significant role in developing peptide-based drugs that target specific biological pathways. Its stability and solubility enhance the bioavailability of therapeutic peptides, making it a valuable component in drug formulation.

Case Study: Peptide-Based Drug for Cancer Treatment
A study demonstrated the efficacy of a peptide synthesized using this compound in targeting cancer cells. The synthesized peptide exhibited selective binding to cancerous tissues, significantly reducing tumor growth in preclinical models. This highlights the potential of this compound in designing targeted therapies .

Bioconjugation

This compound is instrumental in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing diagnostic tools and therapeutic agents.

Table 2: Applications of Bioconjugation Using this compound

ApplicationDescription
Diagnostic ToolsAttachment of peptides to biosensors for detection.
Therapeutic AgentsLinking peptides to drug carriers for targeted delivery.

The ability to modify biomolecules through bioconjugation enhances their functionality and specificity, which is essential for advancing diagnostic and therapeutic strategies .

Research in Neuroscience

This compound is utilized in neuroscience research to study neurotransmitter functions and the role of glutamic acid in synaptic transmission. Its incorporation into experimental designs allows researchers to explore mechanisms underlying neuropharmacology.

Case Study: Neurotransmitter Studies
Research has shown that peptides derived from this compound can modulate excitatory neurotransmission, providing insights into synaptic plasticity and potential treatments for neurological disorders .

Protein Engineering

In protein engineering, this compound aids in designing modified proteins with enhanced stability and functionality. This application is particularly relevant in industrial contexts where enzyme production is critical.

Table 3: Benefits of Using this compound in Protein Engineering

BenefitDescription
Enhanced StabilityImproves resistance to denaturation under stress conditions.
Functional ModificationsAllows specific alterations to improve enzyme activity or specificity.

The compound's ability to facilitate these modifications makes it invaluable for developing robust proteins for various applications .

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-D-Glu-Ofm involves the protection and deprotection of the amino and carboxyl groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective addition of amino acids. The orthoformate ester protects the carboxyl group, preventing it from participating in side reactions.

Molecular Targets and Pathways: this compound does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. the peptides and proteins synthesized using this compound can target various biological pathways and molecular targets, depending on their sequence and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and commercial differences between Fmoc-D-Glu-Ofm and related derivatives:

Compound CAS Number Molecular Weight Protecting Groups Price (USD) Key Applications References
This compound Not specified 568.60 (C₃₄H₂₉NO₆) Fmoc (α-amino), Ofm (γ-carboxyl) $60 (1g), $960 (25g) SPPS, chiral peptide design
Fmoc-L-Glu-Ofm Not specified 568.60 Fmoc (α-amino), Ofm (γ-carboxyl) Similar to D-form SPPS, hydrogels, drug delivery
Fmoc-D-Glu-OtBu 109745-15-5 425.47 (C₂₄H₂₇NO₆) Fmoc (α-amino), OtBu (γ-carboxyl) $50–$4500 (varies) SPPS, acid-stable sequences
Boc-Glu-Ofm-OH 123417-18-5 425.47 (C₂₄H₂₇NO₆) Boc (α-amino), Ofm (γ-carboxyl) Not specified Solution-phase synthesis, orthogonal protection
Fmoc-D-Glu-OAll Not specified 409.43 (C₂₃H₂₃NO₆) Fmoc (α-amino), OAll (γ-carboxyl) 20,000–50,000 JPY Allyl-based deprotection strategies

Key Comparisons :

Protecting Group Stability :

  • Ofm vs. OtBu : The Ofm group (fluoromethyl ester) offers enhanced acid stability compared to tert-butyl (OtBu), making this compound suitable for sequences requiring prolonged exposure to acidic conditions .
  • Boc vs. Fmoc : Boc-Glu-Ofm-OH uses acid-labile Boc protection, enabling orthogonal deprotection strategies when combined with Fmoc-based SPPS .

Enantiomeric Specificity :

  • This compound provides D-configuration, which is less common than the L-form (Fmoc-L-Glu-Ofm). This is critical for designing peptides with enhanced metabolic stability or unique binding properties .

Cost and Availability :

  • This compound is priced at $60–$960 depending on quantity, comparable to Fmoc-D-Glu-OtBu but significantly more expensive than OAll derivatives (e.g., Fmoc-D-Glu-OAll at ~20,000 JPY) .

Application-Specific Performance :

  • Hydrogel Formation : Fmoc-L-Glu derivatives (e.g., Fmoc-Y in ) form hydrogels via π-π stacking, but D-isomers like this compound may alter self-assembly kinetics due to steric effects .
  • Coupling Efficiency : Bulky Ofm groups may slow coupling reactions compared to OtBu, necessitating optimized activation reagents like HBTU for efficient incorporation .

Research Findings and Data

  • Synthetic Yield : reports a 37% yield for a similar Fmoc-protected dipeptide (Fmoc-D-Ala-L-Phe-OMe), suggesting that steric hindrance from Ofm may require extended coupling times or excess reagents .
  • Purity : Commercial this compound is typically >98% pure, as seen in GLPBIO’s quality control standards .

Biological Activity

Fmoc-D-Glu-Ofm (Fluorenylmethoxycarbonyl-D-Glutamic acid with an ortho-fluoromethylphenyl group) is a derivative of glutamic acid widely studied for its biological activity, particularly in peptide synthesis and drug design. This compound's unique structure allows it to participate in various biochemical interactions, making it a subject of interest in fields such as pharmacology and molecular biology.

This compound exhibits biological activity primarily through its role in peptide synthesis. The Fmoc (Fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid during synthesis, facilitating the formation of peptides that can exhibit specific biological functions. The presence of the OFm (ortho-fluoromethyl) group enhances the hydrophobic character of the peptide, potentially influencing its interaction with biological membranes and receptors.

Peptide Synthesis Applications

The compound has been utilized in the synthesis of various bioactive peptides. For instance, studies have demonstrated that modifying peptide structures with this compound can lead to variations in their biological activities, such as receptor binding affinity and enzymatic stability.

Table 1: Comparison of Biological Activities of Peptides Synthesized with this compound

Peptide SequenceBiological ActivityReference
Peptide AHigh receptor affinity
Peptide BModerate enzymatic stability
Peptide CLow cytotoxicity

Case Studies

  • Peptide Modifications and Activity :
    An alanine scanning study revealed that substituting Fmoc-D-Glu with other amino acids resulted in varying degrees of biological activity. Specifically, peptides incorporating Fmoc-D-Glu showed a decrease in activity compared to those with Asp(OFm), indicating the importance of charge distribution in peptide function .
  • Thixotropic Hydrogel Formation :
    Research has shown that chiral OFm monosubstituted derivatives, including those based on Fmoc-D-Glu, can form rapidly recoverable thixotropic hydrogels. These hydrogels demonstrate potential applications in drug delivery systems due to their ability to transition between liquid and gel states under different shear conditions .
  • Conformational Studies :
    A study on the conformational properties of peptides synthesized with this compound indicated that their backbone conformations significantly influence biological activities. The stereochemical configuration plays a crucial role in determining how these peptides interact with biological targets .

Research Findings

Recent investigations into the biological activity of this compound have highlighted its versatility:

  • Enhanced Stability : Peptides containing this compound demonstrate improved stability against proteolytic enzymes, which is critical for therapeutic applications.
  • Receptor Interactions : The hydrophobic nature imparted by the OFm group enhances interactions with lipid membranes and receptor sites, suggesting potential use in drug formulation.
  • Bioactivity Variability : The biological activity is highly dependent on the surrounding amino acid sequence and modifications made during synthesis.

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing and characterizing Fmoc-D-Glu-Ofm?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Critical steps include deprotection of the Fmoc group with piperidine, coupling of D-Glu with appropriate activating agents (e.g., HBTU/HOBt), and purification via reversed-phase HPLC. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and circular dichroism (CD) spectroscopy to assess secondary structure formation .

Q. How does the hydrophobicity of this compound influence its gelation behavior?

  • Methodological Answer : Hydrophobicity, quantified by log P values, dictates gel stability and morphology. For example:

log P RangeGel Behavior at pH 4
<2.8Syneresis (water expulsion)
2.8–5.5Stable, self-supporting gels
Experiments should include log P calculation via computational tools (e.g., ChemDraw) and validation through rheological assays to correlate hydrophobicity with gel stiffness .

Q. What analytical techniques are essential for evaluating this compound gelation kinetics?

  • Methodological Answer : Use rheometry to measure storage (G') and loss (G") moduli over time, tracking gelation onset and network formation. pH-controlled gelation (e.g., glucono-δ-lactone hydrolysis) requires real-time pH monitoring with a calibrated electrode. Complementary techniques include fluorescence spectroscopy (Thioflavin T binding for β-sheet detection) and transmission electron microscopy (TEM) for fibril visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in gelation rates among Fmoc-dipeptides with similar log P values?

  • Methodological Answer : Variations in assembly rates arise from differences in pKa (due to side-chain hydrophobicity) and solvent interactions. To address this:

  • Perform potentiometric titrations to determine exact pKa values.
  • Use stopped-flow spectroscopy to monitor assembly kinetics under controlled pH and ionic strength.
  • Compare molecular dynamics simulations (e.g., GROMACS) with experimental data to identify steric or electrostatic barriers .

Q. What strategies optimize the mechanical properties of this compound gels for biomedical applications?

  • Methodological Answer :

  • Concentration tuning : Gel modulus (G') follows a ~1.4 power law with concentration (e.g., doubling concentration increases stiffness 2.6-fold).
  • Co-assembly : Blend with complementary peptides (e.g., Fmoc-LG or Fmoc-FG) to enhance elasticity.
  • Crosslinking : Introduce covalent bonds via UV irradiation or enzymatic ligation to improve compressive strength. Validate through oscillatory rheology and uniaxial compression testing .

Q. How can computational modeling enhance the design of this compound-based hydrogels?

  • Methodological Answer :

  • Molecular docking : Predict interactions between this compound and gelation triggers (e.g., glucono-δ-lactone).
  • Coarse-grained simulations : Model self-assembly pathways using MARTINI force fields in software like LAMMPS.
  • Machine learning : Train algorithms on existing gelation datasets to predict optimal solvent conditions or co-formers. Validate predictions with small-angle X-ray scattering (SAXS) and rheology .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in this compound gelation studies?

  • Methodological Answer :

  • Standardized protocols : Document pH adjustment rates, temperature, and stirring speeds.
  • Data sharing : Deposit raw rheology data in repositories like Zenodo with metadata (e.g., solvent composition, instrument calibration logs).
  • Inter-lab validation : Collaborate to replicate studies using shared materials and protocols, addressing discrepancies via round-robin testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.